1H-Pyrrol-2-amine, 5-nitro-
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Overview
Description
1H-Pyrrol-2-amine, 5-nitro-: is a nitrogen-containing heterocyclic compound. Pyrroles, the core structure of this compound, are five-membered aromatic rings with one nitrogen atom. These compounds are known for their diverse biological activities and are key structural units in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-2-amine, 5-nitro- typically involves the nitration of 1H-pyrrol-2-amine. This can be achieved through various methods, including the use of nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 1H-Pyrrol-2-amine, 5-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrol-2-amine, 5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed:
Reduction: 5-Amino-1H-pyrrol-2-amine.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1H-Pyrrol-2-amine, 5-nitro- is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: It is studied for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, 1H-Pyrrol-2-amine, 5-nitro- is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1H-Pyrrol-2-amine, 5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1H-Pyrrol-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-1H-pyrrol-2-amine: The amino group provides different reactivity and biological activity compared to the nitro group.
5-Nitroindole: Contains a similar nitro group but has a different core structure, leading to distinct chemical and biological properties.
Uniqueness: 1H-Pyrrol-2-amine, 5-nitro- is unique due to the presence of both the nitro group and the pyrrole ring. This combination imparts specific reactivity and biological activity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
192003-26-2 |
---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.103 |
IUPAC Name |
5-nitro-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-4(6-3)7(8)9/h1-2,6H,5H2 |
InChI Key |
HMJZRTMDFLWDEN-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=C1)[N+](=O)[O-])N |
Synonyms |
1H-Pyrrol-2-amine,5-nitro-(9CI) |
Origin of Product |
United States |
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